molecular formula C13H6F6N6 B3016990 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 957010-44-5

2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B3016990
CAS No.: 957010-44-5
M. Wt: 360.223
InChI Key: TWVPHWBRYFKFTJ-UHFFFAOYSA-N
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Description

The compound 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile features a pyrazolo[1,5-a]pyrimidine core substituted with two trifluoromethyl groups and a carbonitrile moiety. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives, which are studied for applications in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6N6/c1-24-11(13(17,18)19)7(5-22-24)8-2-9-21-4-6(3-20)10(12(14,15)16)25(9)23-8/h2,4-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVPHWBRYFKFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN3C(=C2)N=CC(=C3C(F)(F)F)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS No. 956624-11-6) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, inhibitory effects on specific enzymes, and potential therapeutic applications.

  • Molecular Formula : C12H7F6N5
  • Molecular Weight : 335.2 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with trifluoromethyl and carbonitrile substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds structurally similar to our target compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 5iMCF-70.3
Compound 5iHCT1167.60
Compound X (similar structure)HepG-248–90

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that these compounds can effectively induce apoptosis and inhibit tumor growth in vitro .

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with the inhibition of several key enzymes involved in cancer progression:

  • Phosphoinositide 3-Kinase (PI3K) : A recent study synthesized derivatives that showed potent inhibition of PI3K isoforms with IC50 values ranging from 0.018 to 1.892 µM. These inhibitors can selectively target PI3Kδ, which is implicated in various cancers and inflammatory diseases .
  • Cyclin-dependent Kinases (CDKs) : Research has indicated that related compounds can inhibit CDK2 with IC50 values in the range of 45–97 nM against MCF-7 and HCT116 cell lines .

Case Study 1: Inhibition of Tumor Growth

In a controlled study, compound 5i , a close analog of our target compound, was evaluated for its effects on MCF-7 breast cancer cells. The results demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mechanisms involving cell cycle arrest and DNA fragmentation .

Case Study 2: Selective Targeting of PI3K

A library of pyrazolo[1,5-a]pyrimidine derivatives was screened for their ability to inhibit PI3Kδ. Among them, one derivative exhibited an IC50 value of 18 nM , showcasing its potential as a selective therapeutic agent for conditions involving PI3K dysregulation .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research has demonstrated its effectiveness in reducing pro-inflammatory cytokines in cellular models of inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Therapeutic Applications

The unique chemical structure of this compound allows for various therapeutic applications:

  • Cancer Therapy : As mentioned, its ability to inhibit cancer cell growth positions it as a potential lead compound for developing new anticancer drugs.
  • Anti-inflammatory Agents : Its anti-inflammatory properties could lead to new treatments for chronic inflammatory conditions.
  • Neurological Disorders : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines may have neuroprotective effects, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against several cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with IC50 values comparable to existing chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory effects, the compound was tested in lipopolysaccharide (LPS)-induced macrophages. The results showed a marked decrease in TNF-alpha and IL-6 production, suggesting that it could be developed into a therapeutic agent for managing inflammatory responses .

Chemical Reactions Analysis

2.1. Key Synthetic Pathways

  • Cyclocondensation Reactions : The reaction of 3-substituted 5-amino-1H-pyrazoles with various electrophiles leads to the formation of substituted pyrazolo[1,5-a]pyrimidines. For instance, the reaction of 5-amino-4-cyano-1H-pyrazole with benzylidene malononitrile under microwave irradiation has been shown to selectively yield 7-aminopyrazolo[1,5-a]pyrimidine derivatives .

  • Microwave-Assisted Synthesis : This method significantly enhances reaction yields and reduces reaction times. For example, a study reported that microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles yielded functionalized pyrazolo[1,5-a]pyrimidines in excellent yields due to improved regioselectivity .

2.2. Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Cyclization with benzylidene malononitrileMicrowave irradiation at 120 °C85
Reaction with 2-acetylbutyrolactoneEthanol under reflux78
Cyclization using dimethyl N-cyanodithioiminocarbonateEthanol with KOH72

These synthetic strategies demonstrate the versatility and adaptability of methodologies used to generate this class of compounds.

3.1. Functionalization Reactions

The compound's reactivity can be attributed to its electron-withdrawing trifluoromethyl groups and the presence of a cyano group, which can participate in nucleophilic addition reactions or electrophilic substitutions.

  • Nucleophilic Substitution : The cyano group can undergo nucleophilic attack by various nucleophiles under appropriate conditions, leading to the formation of new derivatives.

  • Electrophilic Aromatic Substitution : The presence of trifluoromethyl groups enhances the electrophilicity of adjacent carbon atoms in the aromatic system, facilitating electrophilic substitution reactions.

4.1. Analytical Techniques

The structural confirmation of synthesized compounds is typically achieved through:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms functional groups present in the compound.

  • Mass Spectrometry (MS) : Used for determining molecular weights and confirming the presence of specific fragments corresponding to expected structures.

  • X-ray Crystallography : Offers definitive structural information by elucidating bond lengths and angles within the crystalline form of the compound.

4.2. Example Structural Data

For instance, a recent study characterized a similar pyrazolo[1,5-a]pyrimidine derivative using single-crystal X-ray diffraction, confirming its structure with bond lengths consistent with theoretical predictions (C–N bond length approximately 1.34 Å) and angles indicative of aromatic character (C–C bond angles around 120°) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Compound A: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
  • Key Features : Retains the 2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl] substituent but replaces the carbonitrile at position 6 with a 3-nitrophenyl group and adds a dimethylpyrazole ring at position 5.
  • Molecular Weight : 482.42 g/mol (vs. ~414.27 g/mol for the target compound).
  • The dimethylpyrazole may enhance steric bulk, affecting binding affinity in biological targets .
Compound B: 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c)
  • Key Features : Shares the carbonitrile at position 6 but incorporates an azo group (chlorophenylazo) at position 3 and an ethyl group at position 2.
  • Melting Point : 266–268°C (higher than typical trifluoromethyl derivatives).
  • Impact : The azo group introduces conjugation, affecting UV-Vis absorption properties. This makes Compound B suitable for dye applications, unlike the target compound, which lacks chromophoric azo groups .

Functional Group Modifications

Compound C: 2-(Benzyloxymethyl)-5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (19)
  • Key Features : Replaces trifluoromethyl groups with chlorine and morpholine substituents.
  • Synthesis : Generated via nucleophilic substitution of chlorine with morpholine.
  • Impact : The morpholine group improves water solubility, addressing a limitation of highly fluorinated compounds like the target compound .
Compound D: 7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (6)
  • Key Features : Carbonitrile at position 3 instead of 6, with dimethyl substituents.

Complex Fused-Ring Derivatives

Compound E: 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a)
  • Key Features : Fused triazolo-pyrimidine system with nitro and fluorophenyl groups.
  • Molecular Weight : >500 g/mol.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₄H₈F₆N₆ 414.27 Not reported 6-CN; 2,7-CF₃; pyrazole substituent
Compound A C₂₂H₁₇F₃N₈O₂ 482.42 Not reported 6-(3,5-dimethylpyrazole); 7-(3-nitrophenyl)
Compound B C₂₁H₁₆ClN₇ 401.85 266–268 6-CN; 3-(2'-chlorophenylazo); 2-ethyl
Compound C C₁₈H₁₇ClN₄O₂ 356.81 Not reported 5-Cl; 7-morpholine; 2-benzyloxymethyl

Research Findings and Implications

  • Trifluoromethyl vs. Nitro Groups : The target compound’s trifluoromethyl groups offer superior metabolic stability compared to nitro-containing derivatives (e.g., Compound A), which are prone to nitro-reduction in vivo .
  • Carbonitrile Position : Carbonitrile at position 6 (target compound) vs. position 3 (Compound D) affects electronic density, with position 6 favoring hydrogen bonding in enzyme active sites .
  • Solubility vs. Lipophilicity : Morpholine-substituted derivatives (Compound C) address solubility issues common in highly fluorinated compounds but may reduce blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include:

  • Cyclization : Reacting pyrazole precursors with trifluoromethyl-containing reagents under reflux conditions (e.g., pyridine or DMF at 120°C) to form the pyrazolo[1,5-a]pyrimidine core .
  • Functionalization : Introducing substituents via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For example, brominated intermediates (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) allow regioselective arylations using Pd catalysts and boronic acids .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography improves purity . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading (e.g., PyBroP for lactam activation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and electronic environments. For example, trifluoromethyl groups show distinct 19F^{19}\text{F} signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C21_{21}H16_{16}ClN7_{7}Al in ) .
  • X-ray Crystallography : Resolves regiochemistry and bond angles (e.g., monoclinic crystal systems with β ≈ 95.9° for pyrazolo[1,5-a]pyrimidines) .

Q. What are the typical solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s high hydrophobicity from trifluoromethyl groups. Limited solubility in water necessitates DMSO stock solutions for biological assays .
  • Stability : Stable at room temperature in inert atmospheres. Hydrolytic degradation may occur under acidic/basic conditions, requiring pH monitoring during reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during Suzuki-Miyaura cross-coupling be addressed?

  • Catalyst Selection : XPhosPdG2/XPhos systems minimize debromination side reactions in 3-bromo intermediates .
  • Boronic Acid Compatibility : Electron-deficient aryl boronic acids enhance coupling efficiency. For example, 4-fluorophenyl boronic acid achieves >80% yield under microwave-assisted conditions .
  • Kinetic Control : Lower temperatures (50–80°C) favor selective C3-arylation before activating the C5 position .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate IC50_{50} measurements using standardized assays (e.g., monoamine oxidase B inhibition in ) .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew activity results .
  • Structural Analog Comparison : Compare with derivatives lacking trifluoromethyl groups to isolate the role of fluorine in target binding .

Q. How can computational modeling guide the design of analogs with improved CNS permeability?

  • Property Space Analysis : Prioritize analogs with logP 2–3, molecular weight <450 Da, and polar surface area <90 Ų, aligning with PET ligand design principles for CNS penetration .
  • Docking Studies : Target pyrazolo[1,5-a]pyrimidine interactions with enzymes (e.g., PDE2A or kinase domains) using software like AutoDock .

Q. What in vitro assays are recommended for evaluating enzyme inhibition or cytotoxic effects?

  • Kinase Inhibition : Use ADP-Glo™ assays to quantify ATP consumption in kinase targets .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2 or MCF-7) with EC50_{50} determination .
  • Off-Target Screening : Counter-screen against cytochrome P450 isoforms to assess metabolic stability .

Methodological Considerations

Q. How to troubleshoot low yields in SNAr reactions involving trifluoromethyl groups?

  • Electrophile Activation : Use PyBroP to convert lactams to leaving groups (e.g., 5-oxo to 5-bromo derivatives) .
  • Solvent Optimization : 1,4-Dioxane enhances nucleophilicity compared to THF or DCM .
  • Base Selection : Et3_{3}N or K2_{2}CO3_{3} minimizes side reactions in polar aprotic solvents .

Q. What analytical workflows confirm the absence of regioisomeric byproducts?

  • HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients to separate isomers. Retention time shifts indicate regioisomeric contamination .
  • 2D NMR : NOESY or HSQC correlations differentiate C3 vs. C5 substitution patterns .

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